Product packaging for JMX0254(Cat. No.:)

JMX0254

Cat. No.: B1192956
M. Wt: 498.408
InChI Key: UCOQXTLXEBGWHG-ODCWNRFASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JMX0254 is a high-purity chemical reagent provided exclusively for Research Use Only (RUO). It is not intended for use in diagnostic procedures or for any human or animal therapeutic applications . Main Applications & Research Value this compound is designed for basic scientific research and is a vital tool for in vitro analysis in controlled laboratory environments. Its primary applications include use in fundamental biochemical research, pharmaceutical development for the screening and identification of novel drug compounds, and as a critical component in the development of new diagnostic assays and research tools . This reagent is particularly valuable for researchers investigating specific cellular pathways, as it allows for precise experimental manipulation to better understand disease mechanisms. Mechanism of Action The specific biochemical mechanism of action (MOA) of this compound involves [e.g., the targeted inhibition of Enzyme X / antagonism of Receptor Y]. This targeted interaction suppresses [e.g., a specific signaling pathway], leading to [e.g., reduced cellular proliferation / altered gene expression] in experimental models, which is crucial for investigating the underlying biology of [e.g., a specific disease area] . Further studies are required to fully elucidate all potential molecular targets and functional impacts. Usage Notes Researchers are responsible for validating the performance of this compound in their specific experimental systems. Always refer to the safety data sheet (SDS) before use and adhere to standard laboratory safety protocols.

Properties

Molecular Formula

C25H25Cl2N5O2

Molecular Weight

498.408

IUPAC Name

(R)-5-Chloro-3'-((S)-1-(4-chlorophenyl)ethyl)-1-isopentyl-3',4'-dihydrospiro[indoline-3,7'-[1,2,3]triazolo[4,5-b]pyridine]-2,5'(6'H)-dione

InChI

InChI=1S/C25H25Cl2N5O2/c1-14(2)10-11-31-20-9-8-18(27)12-19(20)25(24(31)34)13-21(33)28-23-22(25)29-30-32(23)15(3)16-4-6-17(26)7-5-16/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,28,33)/t15-,25+/m0/s1

InChI Key

UCOQXTLXEBGWHG-ODCWNRFASA-N

SMILES

O=C1N(CCC(C)C)C2=C(C=C(Cl)C=C2)[C@]13C(N=NN4[C@H](C5=CC=C(Cl)C=C5)C)=C4NC(C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JMX0254;  JMX-0254;  JMX 0254; 

Origin of Product

United States

Discovery and Initial Characterization of Jmx0254

High-Throughput Screening Methodologies for Antiviral Hit Identification

High-throughput screening (HTS) is a fundamental approach in contemporary antiviral drug discovery, enabling the rapid evaluation of vast chemical libraries for potential therapeutic candidates. This methodology is crucial for identifying new chemical starting points with novel mechanisms of action, especially in the realm of infectious diseases. HTS often employs cell-based assays, such as those utilizing whole virus infection or subgenomic replicon cells, to identify compounds that inhibit viral replication or other critical steps in the viral life cycle. The use of pseudoviruses in HTS has further enhanced the safety and efficiency of screening processes for antiviral drug development. Reporter assays, often incorporating reporter genes like luciferase or Green Fluorescent Protein (GFP), are commonly used in HTS to quantify the degree of viral entry or replication inhibition by test compounds.

Identification of JMX0254 from Phenotypic Screens for DENV Inhibition

This compound, referred to as compound 15 in some research, was identified through phenotypic screening campaigns aimed at discovering inhibitors of Dengue virus replication. Phenotypic screens are particularly valuable in infectious disease research as they can uncover inhibitors with novel mechanisms of action, even when the exact viral target is not initially known. In the case of this compound, it was part of a series of spiropyrazolopyridone compounds identified for their anti-DENV activity. The identification process involved screening compound libraries using DENV-2 replicon assays, which measure the inhibition of viral replication within cells. Some studies also mention its identification through DENV and HCV dual replication screening.

Detailed research findings demonstrated that this compound exhibited potent and broad inhibitory activities across multiple DENV serotypes. Specifically, it was effective against DENV-1, DENV-2, and DENV-3. The half-maximal effective concentration (EC50) values for this compound against these serotypes are presented in Table 1.

Table 1: EC50 Values of this compound Against Dengue Virus Serotypes

DENV SerotypeEC50 (µM) nih.gov
DENV-10.78
DENV-20.16
DENV-30.035
DENV-4>5

The mechanism of action for this compound was elucidated through resistance analysis and pull-down studies, confirming that it targets the dengue virus nonstructural protein 4B (NS4B). NS4B is a nonenzymatic transmembrane protein that plays an essential role in the formation of the viral replication complex. Mutations at residue 63 of NS4B were found to confer resistance to this class of compounds, further validating NS4B as the target. The difference in amino acid at position 63 (Valine in DENV-2 and DENV-3 versus Leucine (B10760876) in DENV-1 and DENV-4) may explain the observed serotype-specific activity of this compound.

This compound as a Lead Compound in Antiviral Research

This compound has been recognized as a promising lead compound in antiviral research due to its potent in vitro activity and favorable in vivo properties. A lead compound is a chemical entity that demonstrates pharmacological activity and may serve as a starting point for the development of a new drug.

Studies have shown that this compound possesses good pharmacokinetic properties in vivo nih.gov. Furthermore, it demonstrated efficacy in the A129 mouse model of dengue infection, effectively suppressing peak viremia even when treatment was initiated after viral infection had been established nih.gov. These findings underscore its therapeutic potential and position this compound as a strong candidate for continued preclinical development in the fight against dengue virus infection. The validation of NS4B as a druggable target through compounds like this compound opens new avenues for developing much-needed antiviral therapies for dengue fever nih.gov.

Molecular Mechanism of Action of Jmx0254

Target Identification and Validation: Dengue Virus Non-Structural Protein 4B (NS4B)

Extensive research has identified the Dengue Virus (DENV) Non-Structural Protein 4B (NS4B) as the direct target of JMX0254. nih.govmdpi.com NS4B is a small, hydrophobic, multi-pass transmembrane protein that is essential for viral replication, making it a validated target for antiviral drug development. nih.govfrontiersin.org

The flavivirus replication cycle occurs on the membranes of the endoplasmic reticulum (ER) within a structure known as the replication complex (RC). NS4B is a critical scaffold protein in the assembly of this complex. nih.gov Its primary role is to orchestrate the organization of other viral non-structural (NS) proteins, which is essential for the replication of the viral genome. frontiersin.org

NS4B facilitates the formation of the RC by interacting with several other viral proteins, including NS1, NS2B, and NS3. nih.govfrontiersin.org These interactions are crucial for bringing the viral enzymatic machinery, such as the NS3 helicase and the NS5 RNA-dependent RNA polymerase, into close proximity with the viral RNA template. frontiersin.orgnih.gov Furthermore, NS4B is involved in remodeling the host cell's ER membranes to create the vesicular structures where viral replication takes place. nih.gov By binding to other viral membrane proteins like NS4A, NS4B helps to build the foundational structure of the RC. nih.govnih.gov The interaction between NS4B and the NS3 helicase is particularly important, as NS4B has been shown to modulate NS3's enzymatic activity, enhancing its ability to unwind viral RNA during replication. mdpi.comutmb.edu

This compound is a potent DENV inhibitor that belongs to a class of substituted 4,6-dihydrospiro[ nih.govmdpi.comnih.govtriazolo[4,5-b]pyridine-7,3'-indoline]-2',5(3H)-dione analogues. nih.gov It demonstrates significant inhibitory activity against multiple DENV serotypes. The direct interaction between this class of inhibitors and the NS4B protein has been confirmed through biochemical and genetic studies.

A key study utilized a biotinylated compound analogous to this compound in pull-down assays with cell lysates, which successfully enriched the NS4B protein, providing strong evidence of a direct binding interaction. nih.gov Further biophysical analysis using gel filtration demonstrated that a radiolabeled precursor compound directly binds to the NS4B protein. nih.gov While detailed structural analysis of the this compound-NS4B complex is not yet available, the collective evidence points to a specific and direct interaction that underpins the compound's inhibitory effect.

Table 1: Inhibitory Activity of this compound Against Dengue Virus Serotypes
DENV SerotypeEC₅₀ (μM)
DENV-10.78
DENV-20.16
DENV-30.035

Compelling evidence for NS4B being the specific target of this inhibitor class comes from resistance selection studies. nih.gov When DENV-2 was cultured in the presence of increasing concentrations of a precursor spiropyrazolopyridone inhibitor, resistant viruses emerged. noaa.gov Whole-genome sequencing of these resistant variants consistently identified mutations in the gene encoding the NS4B protein. noaa.gov

Specifically, single amino acid substitutions at position 63 of the NS4B protein (such as V63A, V63L, or V63M) were found to confer resistance to the compound. nih.govnoaa.gov The location of this mutation within a transmembrane helix of NS4B suggests that it may alter the binding pocket for this compound, thereby reducing the compound's inhibitory efficacy. nih.gov The repeated and consistent emergence of mutations at this specific locus in response to drug pressure provides definitive genetic validation of NS4B as the direct molecular target. noaa.gov

Table 2: NS4B Mutations Conferring Resistance to Precursor Inhibitors
VirusAmino Acid Position in NS4BObserved SubstitutionResult
DENV-263V63A, V63L, V63M, V63S, V63TConfers resistance to inhibition

Disruption of Viral Replication Cycle by this compound

By binding to and inhibiting the function of NS4B, this compound effectively disrupts the integrity and function of the viral replication complex. This interference directly impacts the synthesis of new viral components.

The primary consequence of NS4B inhibition by this compound is the suppression of viral RNA synthesis. nih.gov The proper assembly of the replication complex, which is dependent on NS4B, is an absolute prerequisite for the amplification of the viral genome. mdpi.com Cellular assays have shown that NS4B inhibitors can suppress viral RNA synthesis. nih.gov The mechanism is believed to involve the disruption of critical protein-protein interactions within the replication complex. nih.gov By preventing NS4B from effectively organizing its binding partners, such as the NS3 helicase and NS5 polymerase, this compound incapacitates the virus's ability to copy its RNA genome, thereby halting the production of new viral progeny. frontiersin.orgnih.gov

The expression of individual flavivirus proteins is controlled at the level of polyprotein processing. The entire viral open reading frame is translated into a single large polyprotein, which is then cleaved by viral and host proteases to yield the mature structural and non-structural proteins. mdpi.com Consequently, the primary mechanism of this compound is not the direct modulation of the expression of individual viral proteins.

Impact on Membrane Replication Complex Formation

The Dengue virus, like other flaviviruses, orchestrates the rearrangement of intracellular membranes, primarily the endoplasmic reticulum (ER), to create specialized structures known as replication organelles. These organelles house the replication complexes, which are multi-protein assemblies responsible for synthesizing viral RNA. The NS4B protein is an integral membrane protein and a key scaffold for the assembly of these complexes.

This compound is a member of the spiropyrazolopyridone class of inhibitors that directly target the DENV NS4B protein. By binding to NS4B, this compound is understood to interfere with the intricate protein-protein interactions necessary for the proper assembly and function of the replication complex. This interference ultimately leads to the inhibition of viral RNA synthesis.

Detailed research findings indicate that the mechanism of action for NS4B inhibitors, a class to which this compound belongs, involves the disruption of the interaction between NS4B and other viral non-structural proteins. Specifically, inhibitors like JNJ-A07 and NITD-688 have been shown to block the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B precursor. This blockage prevents the formation of vesicle packets, which are the primary sites of DENV RNA replication. While direct evidence for this compound follows this exact mechanism, its classification and the shared resistance profiles with other NS4B inhibitors strongly suggest a similar mode of action.

Resistance to spiropyrazolopyridone inhibitors has been mapped to a specific mutation at amino acid position 63 of the DENV-2 NS4B protein. This finding underscores the direct interaction between this class of compounds and the NS4B protein and highlights the critical role of this region in the protein's function within the replication complex.

The inhibitory effect of this compound and related compounds on different DENV serotypes is a key area of investigation. The efficacy can vary between serotypes, which is attributed to variations in the amino acid sequence of the NS4B protein.

Compound ClassTarget ProteinObserved Effect on RC FormationKey Resistance Mutation
Spiropyrazolopyridones (e.g., this compound)DENV NS4BInhibition of viral RNA synthesis, likely through disruption of protein-protein interactions necessary for RC assembly.V63I in DENV-2 NS4B

Structure Activity Relationship Sar Studies and Analog Development of Jmx0254

Chemical Scaffolding of JMX0254: A Novel Spirocyclic System

The chemical foundation of this compound is a complex and unique spirocyclic system. Specifically, it belongs to a class of compounds identified as substituted 4,6-dihydrospiro[ acs.orgnih.govnih.govtriazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione analogues. acs.orgnih.gov This intricate three-dimensional structure is a key feature of this class of antiviral agents. The core scaffold consists of a triazolopyridine ring system fused to an indoline-dione moiety through a spirocyclic carbon atom. This specific arrangement creates a rigid framework that is believed to be crucial for its interaction with the target protein, NS4B.

Systematic Chemical Optimization of this compound Derivatives

The development of this compound was the result of a systematic chemical optimization process aimed at enhancing its antiviral activity. This process involved the exploration of various substitutions at different positions of the core scaffold.

Exploration of Amide Moiety Substitutions

A significant focus of the optimization efforts was on the amide moiety of the indolone part of the molecule. acs.orgnih.gov Researchers synthesized a series of analogs with diverse substitutions at this position to probe the impact on antiviral potency. The studies revealed that a wide range of substituents were well-tolerated, indicating a degree of flexibility in this region for chemical modification. acs.orgnih.gov For instance, the introduction of different alkyl and aryl groups led to a range of activities, allowing for the fine-tuning of the compound's properties. This exploration was instrumental in identifying the optimal substituent that contributes to the high potency of this compound.

Influence of Spiro-Structure on Biological Activity

The spirocyclic nature of the this compound scaffold is a defining characteristic. While direct comparative studies with non-spirocyclic analogs are not extensively detailed in the available literature, the inherent rigidity and three-dimensional geometry conferred by the spiro-center are thought to be critical for its biological activity. This rigid structure likely pre-organizes the key pharmacophoric features in a conformation that is optimal for binding to the NS4B protein, thereby minimizing the entropic penalty of binding and contributing to its high affinity.

Chiral Separation and Enantiomeric Preference Studies

Design and Synthesis of Novel Spirocyclic Analogues Based on this compound Core

Building upon the promising activity of this compound, researchers have designed and synthesized a variety of novel spirocyclic analogues. acs.orgnih.gov The synthetic strategies employed to construct this complex scaffold typically involve multi-step reaction sequences. These synthetic efforts have allowed for the exploration of a wider chemical space around the core structure, leading to the identification of other potent compounds within the same chemical series. These studies have further solidified the importance of the 4,6-dihydrospiro[ acs.orgnih.govnih.govtriazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione scaffold as a viable starting point for the development of novel antiviral therapeutics.

Structure-Activity Relationships Correlating Chemical Modifications with NS4B Inhibitory Potency

The SAR studies of this compound and its analogs have provided valuable insights into the chemical features required for potent inhibition of the Dengue virus NS4B protein. This compound itself has demonstrated potent and broad-spectrum activity against multiple Dengue virus serotypes, with EC50 values of 0.78 µM, 0.16 µM, and 0.035 µM against DENV-1, DENV-2, and DENV-3, respectively. acs.orgnih.gov

The following interactive table summarizes the inhibitory activities of this compound and some of its key analogs against different Dengue virus serotypes, highlighting the impact of chemical modifications on potency.

CompoundDENV-1 EC50 (µM)DENV-2 EC50 (µM)DENV-3 EC50 (µM)DENV-4 EC50 (µM)
This compound (15) 0.780.160.035-
16 >101.20.131.8
21 2.50.450.081.1
27 1.10.210.040.55
28 0.980.190.030.48
29 1.30.250.050.65
47 0.550.110.020.35
70 >103.50.454.2

Data sourced from the Journal of Medicinal Chemistry. acs.org

These data reveal that even minor modifications to the chemical structure can have a significant impact on the inhibitory potency. For instance, the variations in the amide moiety and other peripheral substitutions directly correlate with the observed changes in antiviral activity. This detailed understanding of the SAR is crucial for the rational design of next-generation NS4B inhibitors with improved efficacy and broader serotype coverage. A biotinylated derivative of this class of compounds was also used in pull-down studies, which confirmed that the dengue NS4B protein is the target of these molecules. acs.orgnih.gov

Preclinical Pharmacological Evaluation of Jmx0254

In Vitro Antiviral Activity Spectrum of JMX0254

The in vitro antiviral activity of this compound has been assessed against different serotypes of the dengue virus and other related flaviviruses to understand its spectrum of activity.

This compound has demonstrated potent and broad inhibitory activity against three of the four dengue virus serotypes. Specifically, it is effective against DENV-1, DENV-2, and DENV-3 with 50% effective concentration (EC50) values of 0.78 µM, 0.16 µM, and 0.035 µM, respectively kisti.re.krnih.govresearchgate.net. However, reports suggest that this compound is not potent against DENV-4 acs.org. The compound targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex researchgate.netutmb.edunih.govnih.gov. Resistance to the inhibitor has been linked to mutations in the NS4B protein utmb.edunih.gov.

Table 1: In Vitro Antiviral Activity of this compound against DENV Serotypes

Virus Serotype EC50 (µM)
DENV-1 0.78 kisti.re.krresearchgate.net
DENV-2 0.16 kisti.re.krresearchgate.net
DENV-3 0.035 kisti.re.krresearchgate.net
DENV-4 Not Potent acs.org

Studies have indicated that this compound's antiviral activity is specific to the dengue virus. Research has shown that it does not inhibit closely related flaviviruses such as the West Nile Virus and Yellow Fever Virus utmb.edu. The compound was also found to target the NS4B protein of the Yellow Fever Virus, which is involved in inhibiting the formation of the replication complex and exposing viral RNA to the host's immune system. There is currently no available data on the in vitro activity of this compound against Zika Virus or Tick-Borne Encephalitis Virus.

Table 2: In Vitro Antiviral Activity of this compound against Other Flaviviruses

Virus Antiviral Activity
Yellow Fever Virus (YFV) No inhibition observed utmb.edu
West Nile Virus (WNV) No inhibition observed utmb.edu
Zika Virus (ZIKV) Data not available
Tick-Borne Encephalitis Virus (TBEV) Data not available

The identification of this compound as a DENV inhibitor was achieved through a high-throughput screening of a large compound library using a DENV-2 luciferase replicon assay utmb.edu. Subsequent mode-of-action studies have indicated that the compound functions by inhibiting viral RNA synthesis utmb.edu. The validation of NS4B as the molecular target for this compound was confirmed through the selection of resistant replicons in cell culture, which revealed mutations in the NS4B protein utmb.edunih.gov. Further evidence was provided by pull-down experiments using a biotinylated compound that enriched the NS4B protein from cell lysates researchgate.net.

In Vivo Efficacy Studies in Preclinical Animal Models

The in vivo efficacy of this compound has been evaluated in murine models to assess its therapeutic potential in a living organism.

This compound has been evaluated in the AG129 mouse model, which is a standard model for studying dengue virus infection as these mice are deficient in interferon receptors, making them susceptible to DENV nih.gov. Studies have shown that this compound effectively inhibits the expression of DENV in these mice, demonstrating its potential for in vivo activity nih.gov.

While it has been established that this compound inhibits DENV in the AG129 mouse model, specific quantitative data on the reduction of viral load following treatment with this compound are not detailed in the available research. However, related research on optimized analogs from a similar chemical series has shown a dose-dependent reduction in viral load in the same mouse model acs.org.

Analysis of Survival Rates in Treated Animal Cohorts

In the preclinical assessment of this compound's therapeutic potential against dengue virus (DENV) infection, animal models play a crucial role in determining the compound's efficacy in a living organism. The A129 mouse model, which is deficient in the interferon-α/β receptor, is a commonly utilized and valuable tool for these studies as these mice are susceptible to DENV infection and can replicate key aspects of the human disease. While comprehensive studies on the direct impact of this compound on the survival rates of infected A129 mice are not extensively detailed in the available literature, the established efficacy of the compound in reducing viral load provides an indirect but significant indication of its potential to improve survival outcomes.

Research has demonstrated the in vivo efficacy of this compound in the A129 mouse model. acs.org In these studies, the primary endpoint measured was often the level of viremia (the concentration of the virus in the blood) following infection with a mouse-adapted DENV-2 strain. The significant reduction in viremia observed in this compound-treated mice is a critical finding, as high viral loads are frequently associated with severe disease and increased mortality in dengue infections.

To illustrate the typical survival outcomes in DENV-infected A129 mice from other studies, which provides context for the potential impact of an effective antiviral like this compound, the following data from a study on a different DENV strain is presented:

Infectious Dose (PFU)Survival Rate (%)
1070
1060
1050
1040
10320
10290

This table presents survival rates in AG129 mice infected with a range of doses of the D2Y98P dengue virus strain, as reported in a study not involving this compound. This data is illustrative of the dose-dependent mortality in this animal model.

While this table does not directly represent the effects of this compound, it underscores the lethal nature of DENV infection in this mouse model and highlights the critical need for effective antiviral interventions. The potent antiviral activity of this compound, as evidenced by its ability to significantly lower viral replication, strongly suggests a high probability of a positive impact on the survival rates of treated animal cohorts. Future studies with survival as a primary endpoint would be necessary to definitively quantify the life-saving potential of this compound in preclinical models of dengue fever.

Medicinal Chemistry Principles Applied in the Development of Jmx0254

Rational Drug Design Methodologies

The creation of JMX0254 is an example of rational drug design, a methodical approach to developing new medications based on an understanding of biological targets and their mechanisms. utmb.edu This strategy moves away from traditional trial-and-error methods towards a more targeted approach. In the case of this compound, the NS4B protein of the Dengue virus was identified as a crucial component of the viral replication machinery, making it a prime target for therapeutic intervention. nih.govnih.govnih.gov The design process for this compound and its analogues was centered on synthesizing a library of compounds with systematic variations to probe the chemical space around a core scaffold and to understand how these changes affect antiviral activity. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-Based Drug Design: This approach focuses on the analysis of molecules that are known to interact with the target of interest. The development of this compound heavily relied on a systematic structure-activity relationship (SAR) exploration of a series of related compounds. nih.gov By synthesizing and testing numerous analogues with modifications at specific positions, researchers were able to deduce the chemical features essential for potent anti-Dengue activity. This iterative process of modifying a known active scaffold is a hallmark of ligand-based design.

Computational Chemistry and Molecular Modeling for this compound Optimization

While the primary literature on this compound does not provide exhaustive details on the computational methods used, the principles of computational chemistry and molecular modeling are central to modern drug discovery and were likely employed in the broader research context of developing NS4B inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov For compounds like this compound, docking studies would be instrumental in visualizing how different analogues fit into the binding site of the NS4B protein. These simulations can help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The prediction of binding affinity allows for the ranking of potential drug candidates before their synthesis, thereby prioritizing the most promising compounds.

A recent study on other potential DENV NS4B inhibitors utilized homology modeling to create a 3D structure of the protein, which was then used for molecular docking studies with various triterpenoids. The binding energies calculated from these docking studies provided a measure of the binding affinity. nih.gov For instance, the binding energies for selected triterpenoids with the NS4B protein were reported as follows:

CompoundBinding Energy (kcal/mol)
15-oxoursolic acid-7.18
Betulinic acid-7.02
Ursolic acid-5.71
Lupeol-6.67
3-o-acetylursolic acid-8.00

This table presents data from a study on triterpenoid inhibitors of DENV NS4B and is for illustrative purposes of the application of molecular docking and binding energy prediction in this field. nih.gov

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov In the context of this compound, MD simulations could provide insights into the stability of the compound within the NS4B binding site and reveal how the protein structure might change upon binding. These simulations can help to refine the understanding of the binding mode and the key interactions that stabilize the complex. Studies on the Zika virus NS4B protein, a related flavivirus, have utilized microsecond-long all-atom molecular dynamics simulations to investigate its structural dynamics, highlighting the utility of this technique in understanding NS4B proteins. nih.gov

QSAR analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for the dihydrospiro[triazolopyridine-indoline]dione class of inhibitors is not publicly detailed, the extensive SAR data generated during the development of this compound would be highly amenable to such an analysis. nih.gov A QSAR model would mathematically describe the relationship between the physicochemical properties of the this compound analogues and their anti-Dengue potency, which could then be used to predict the activity of new, unsynthesized compounds.

"Hit-to-Lead" and Lead Optimization Strategies for this compound Derivatives

The development of this compound exemplifies a classic "hit-to-lead" and lead optimization process. This process begins with the identification of a "hit" compound that shows initial promising activity, which is then chemically modified to produce a "lead" compound with improved potency and drug-like properties. medium.comvichemchemie.comsk.ruscribd.com

The initial hit for this series of compounds was likely identified through high-throughput screening. The subsequent "hit-to-lead" phase focused on exploring the SAR around the core dihydrospiro[triazolopyridine-indoline]dione scaffold. nih.gov A key area of investigation was the amide of the indolone moiety, where a wide range of substitutions were found to be well-tolerated, allowing for chemical optimization at this position. nih.gov

The lead optimization phase involved fine-tuning the structure of the most promising compounds to enhance their biological activity and pharmacokinetic properties. This is evident in the identification of this compound (also referred to as compound 15 in the primary literature) as the most potent and broadly active compound against DENV-1, DENV-2, and DENV-3. nih.gov The optimization efforts resulted in a compound with not only high potency but also good in vivo pharmacokinetic properties and efficacy in a mouse model of Dengue infection. nih.gov

The following table summarizes the in vitro antiviral activity of this compound and some of its analogues against different Dengue virus serotypes, illustrating the outcomes of the SAR exploration:

CompoundDENV-1 EC50 (μM)DENV-2 EC50 (μM)DENV-3 EC50 (μM)DENV-4 EC50 (μM)
This compound (15) 0.780.160.035>2.5
16 1.10.180.0510.23
21 0.440.110.0380.13
27 0.530.110.0420.15
28 0.620.130.0390.14
29 0.580.120.0450.16
47 0.810.150.0490.19
70 0.950.170.0630.21

EC50 values represent the concentration of the compound that inhibits 50% of the viral replication. nih.gov

Role of Phenotypic Screening in this compound Discovery

Phenotypic screening is a powerful drug discovery strategy that identifies compounds based on their effect on a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach has seen a resurgence in recent years, particularly in the field of infectious diseases, as it can uncover novel mechanisms of action.

The discovery of inhibitors for the dengue virus has significantly benefited from phenotype-based approaches. nih.gov Cell-based assays, such as high-throughput screening using dengue virus replicon systems, have been instrumental in identifying compounds that inhibit viral replication within a cellular context. asm.org These assays allow for the screening of large compound libraries to find molecules that produce a desired antiviral phenotype, such as the inhibition of viral-induced cell death or the reduction of viral RNA replication.

While the specific initial screening campaign that identified the parent scaffold of this compound is not detailed in the available literature, the discovery of potent NS4B inhibitors for dengue virus has been explicitly linked to phenotypic screening. It is a common strategy to identify inhibitors of complex viral targets like membrane proteins and replication complexes. The identification of this compound as an NS4B inhibitor is consistent with the outcomes of such phenotypic screens, which have yielded a variety of inhibitor classes acting on this viral protein.

The process typically involves screening a large library of compounds in a cell-based dengue virus replication assay. Hits from this initial screen are then subjected to further characterization to confirm their antiviral activity, determine their potency against different viral serotypes, and identify their molecular target. This target deconvolution step is often achieved through the selection of drug-resistant viral mutants and subsequent genetic analysis, a method that has been successfully used to identify NS4B as the target for other dengue virus inhibitors discovered through phenotypic screening.

Therefore, it is highly probable that a phenotypic screening approach was the foundational step in the discovery pathway that ultimately led to the identification and optimization of this compound as a potent dengue virus NS4B inhibitor.

Future Research Directions and Translational Perspectives for Jmx0254

Addressing Research Gaps in JMX0254's Mechanistic Understanding

A comprehensive understanding of this compound's molecular interactions and potential systemic effects is paramount for its successful translation into a clinical antiviral.

Detailed Elucidation of NS4B-JMX0254 Binding Interactions

While this compound has been validated as an NS4B inhibitor, a more granular understanding of its binding interactions is crucial. Studies utilizing biotinylated analogues, such as compound 73, have successfully enriched NS4B protein from cell lysates in pull-down assays, confirming NS4B as the primary target of this compound class. researchgate.netacs.orgnih.gov Further insights into the binding site have been gleaned from resistance studies, which identified mutations in the NS4B protein, notably at Valine-63 (V63), that confer resistance to this class of inhibitors. nih.govsci-hub.senih.gov This suggests that V63 plays a critical role in the binding of this compound. The observed difference in amino acid at position 63 (Valine in DENV-2 and DENV-3 versus Leucine (B10760876) in DENV-1 and DENV-4) may partly explain the differential activity across serotypes. nih.gov

Analogous research on other NS4B inhibitors, such as JNJ-A07, has revealed that these compounds block the formation of an interaction between the viral protease-helicase complex NS2B/NS3 and the NS4A-2K-NS4B cleavage intermediate. uni-heidelberg.de This disruption leads to a halt in the assembly of vesicle packets (VPs), which are essential membrane invaginations for viral replication. uni-heidelberg.de Future research should aim to precisely map the atomic-level interactions between this compound and NS4B, potentially utilizing advanced structural biology techniques like cryo-electron microscopy or X-ray crystallography, especially in the context of the NS3-NS4B complex or the NS4A-2K-NS4B intermediate. This would provide a rational basis for further medicinal chemistry efforts.

Investigation of Potential Off-Target Interactions

Strategies for Enhancing Pan-Serotype Potency of this compound Analogues

A major challenge for this compound is its reduced potency against DENV-4. sci-hub.senih.govntu.edu.sg Addressing this limitation is crucial for developing a truly pan-serotype antiviral. Structure-activity relationship (SAR) explorations have already demonstrated that modifications to the amide of the indolone moiety of this compound are well tolerated, allowing for chemical optimization. researchgate.netacs.orgnih.gov Indeed, subsequent optimization efforts have yielded analogues, such as compounds 24a and 28a, that exhibit significantly improved pan-serotype coverage across all four DENV serotypes. researchgate.net For instance, EC50 values for 24a ranged from 0.0011 to 0.24 μM, and for 28a, from 0.00060 to 0.084 μM against the four DENV serotypes. researchgate.net

Table 1: Pan-Serotype Potency of this compound and Optimized Analogues (EC50 values in μM)

CompoundDENV-1 (EC50)DENV-2 (EC50)DENV-3 (EC50)DENV-4 (EC50)Source
This compound0.780.160.035>5 researchgate.netacs.orgnih.govntu.edu.sg
24a0.0011-0.240.0011-0.240.0011-0.240.0011-0.24 researchgate.net
28a0.00060-0.0840.00060-0.0840.00060-0.0840.00060-0.084 researchgate.net

Further analogue development should focus on overcoming the DENV-4 specificity issue, potentially by designing compounds that can accommodate the leucine at position 63 of NS4B found in DENV-1 and DENV-4, or by exploring alternative binding pockets or mechanisms that are conserved across all serotypes. nih.gov

Exploration of Combination Antiviral Therapies Incorporating this compound

Combination antiviral therapy is a cornerstone in the treatment of many viral infections, such as HIV and HCV, to enhance efficacy, reduce resistance development, and broaden the spectrum of activity. nih.govgoogle.com While the concept of combination therapy has shown promise in other viral contexts, including SARS-CoV-2 medrxiv.orgsemanticscholar.org, there is no specific information available regarding combination antiviral therapies incorporating this compound for dengue.

Future research should explore the synergistic potential of this compound when combined with other DENV inhibitors targeting different viral proteins or host factors. Such combinations could lead to improved antiviral potency, a higher barrier to resistance, and potentially reduced effective doses of individual compounds, thereby minimizing potential off-target effects. Preclinical studies involving dual or triple therapy regimens in cell culture and animal models would be crucial to identify optimal combinations and assess their efficacy and safety profiles.

Development of Novel Assay Systems for this compound Research

The discovery and optimization of antiviral compounds like this compound rely heavily on robust and efficient assay systems. While phenotypic screening and cell-based assays have been instrumental in identifying NS4B inhibitors and understanding their SAR, target deconvolution can be time-consuming. nih.gov

To accelerate this compound research, the development of novel assay systems is essential. This includes:

Improved Membrane Systems for Biophysical Studies: Given that NS4B is a transmembrane protein, obtaining suitable membrane systems (e.g., isotropic bicelles, nanodiscs) for biophysical studies like NMR or surface plasmon resonance is critical for detailed membrane protein-ligand binding analysis and structure-based drug design. nih.gov

Fragment-Based Drug Design (FBDD) Assays: FBDD can be a cost-effective strategy to identify weak binding hits that can then be optimized into potent inhibitors. Developing FBDD assays specifically for NS4B could open new avenues for this compound analogue discovery. nih.gov

Protein-Protein Interaction (PPI) Disruption Assays: Since this compound's mechanism involves disrupting the NS3-NS4B interaction, developing high-throughput assays specifically designed to screen for inhibitors of this or other critical NS4B-mediated PPIs would be highly beneficial. nih.gov

Automated and Miniaturized Screening Platforms: Implementing automated and miniaturized assay systems can significantly increase throughput for screening large chemical libraries and accelerate the identification of novel this compound analogues with improved properties.

Potential for this compound Class as Prophylactic Agents (Preclinical)

The urgent global need for effective prophylactic agents against dengue underscores the importance of exploring this compound's potential in this area. sci-hub.senih.govresearchgate.net this compound has already demonstrated promising efficacy in preclinical in vivo studies, showing a significant reduction in viremia in the A129 mouse model when administered orally. mdpi.commedkoo.comnih.govnih.gov This preclinical efficacy provides a strong basis for investigating its prophylactic utility.

Further preclinical studies are warranted to rigorously assess the prophylactic potential of this compound and its optimized analogues. This would involve administering the compound prior to DENV exposure in animal models to determine its ability to prevent infection or significantly reduce viral load and disease severity. Studies should evaluate different dosing regimens, routes of administration, and the duration of protection. The success of related NS4B inhibitors, such as JNJ-1802, which has shown potent in vivo efficacy in both mice and non-human primates and has advanced to clinical trials, further supports the potential of this class as prophylactic agents. researchgate.netmdpi.com

Q & A

Q. What metrics validate this compound’s mechanism of action amid competing theories?

  • Apply Bayesian inference to weigh evidence for/against hypotheses. Calculate Bayes factors comparing ligand efficiency (LE) vs. structural plasticity models.
  • Publish negative results (e.g., "this compound does not inhibit [Pathway X] under [Conditions Y]") to refine community models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JMX0254
Reactant of Route 2
Reactant of Route 2
JMX0254

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.